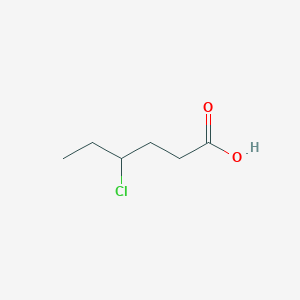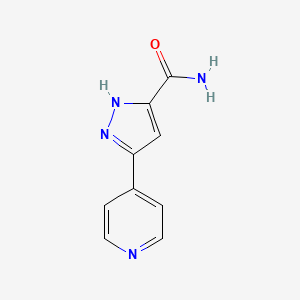![molecular formula C14H13N5O5S2 B13403445 (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdinir is a third-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, otitis media, strep throat, and cellulitis . Cefdinir works by interfering with the bacteria’s ability to form cell walls, ultimately leading to bacterial death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cefdinir is synthesized through a multi-step process. The primary synthetic route involves the acylation of the cephalosporin intermediate with 4-bromo-3-oxobutanoyl bromide, followed by nitrosation with sodium nitrite to form the oxime . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of cefdinir often involves the use of advanced techniques such as microwave irradiation and spray drying to enhance the solubility and bioavailability of the compound . These methods are preferred due to their efficiency and ability to produce high yields of the active pharmaceutical ingredient.
Analyse Des Réactions Chimiques
Types of Reactions
Cefdinir undergoes various chemical reactions, including:
Oxidation: Cefdinir can be oxidized under specific conditions, leading to the formation of different oxides.
Reduction: Reduction reactions can modify the functional groups present in cefdinir.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, are common in cefdinir chemistry.
Common Reagents and Conditions
Common reagents used in cefdinir reactions include sodium nitrite for nitrosation, and various acids and bases for substitution reactions. The conditions often involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oximes, amides, and substituted derivatives of cefdinir. These products are often characterized using techniques such as infrared spectroscopy and chromatography .
Applications De Recherche Scientifique
Cefdinir has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the efficacy of antibiotics.
Industry: Utilized in the formulation of pharmaceutical products, particularly for oral administration.
Mécanisme D'action
Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death of the bacteria. Cefdinir is effective against beta-lactamase-producing bacteria, making it a valuable option for treating resistant infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefdinir is often compared with other cephalosporins such as cefaclor, cefadroxil, and cefuroxime axetil . These compounds share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties.
Uniqueness
Cefdinir is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. It is particularly effective against respiratory pathogens and is well-tolerated in both adults and children .
Conclusion
Cefdinir is a versatile and effective antibiotic with a wide range of applications in medicine and research. Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections.
Propriétés
Formule moléculaire |
C14H13N5O5S2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2-4,8-9,12,24H,1H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,9?,12-/m1/s1 |
Clé InChI |
RJHBQGSHPAMONH-IGRUCYJXSA-N |
SMILES isomérique |
C=CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
SMILES canonique |
C=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


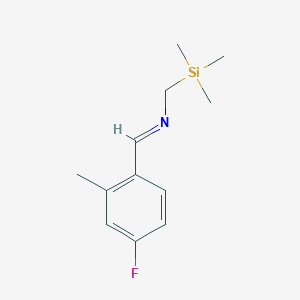
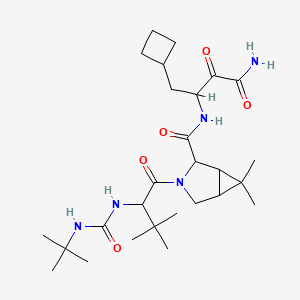
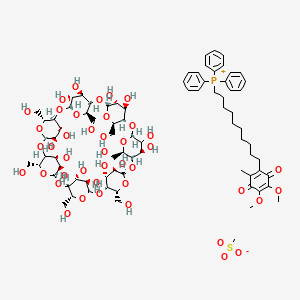
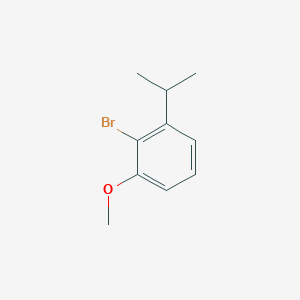

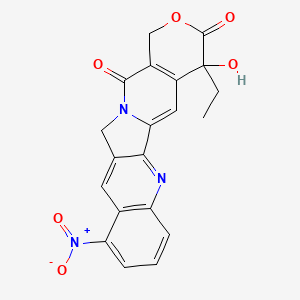
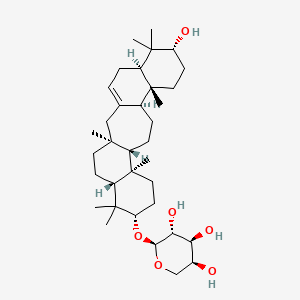


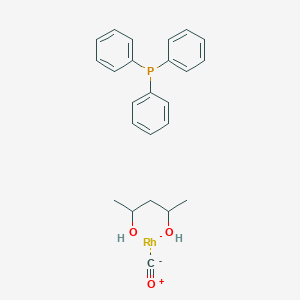
![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
